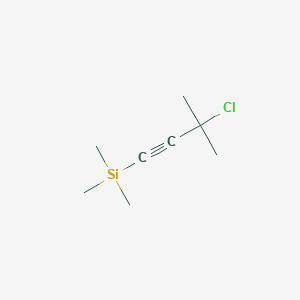

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C8H15ClSi and a molecular weight of 174.74 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a 3-chloro-3-methylbut-1-yn-1-yl moiety. It is commonly used as a building block in organic synthesis due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane typically involves the reaction of 3-chloro-3-methylbut-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The triple bond in the but-1-yn-1-yl moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Addition Reactions: Often performed under mild conditions using halogenating agents or hydrogen halides.

Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Yield substituted derivatives such as amines, ethers, or thioethers.

Addition Reactions: Produce dihalides or haloalkenes.

Oxidation Reactions: Result in the formation of ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane

- (3-chloro-3-methylbut-1-yn-1-yl)triethylsilane

- (3-chloro-3-methylbut-1-yn-1-yl)triphenylsilane

Uniqueness

This compound is unique due to its specific combination of a trimethylsilyl group and a 3-chloro-3-methylbut-1-yn-1-yl moiety. This combination imparts distinct reactivity and stability, making it a valuable building block in organic synthesis .

Biologische Aktivität

(3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane, commonly referred to as TMCM, is an organosilicon compound with the molecular formula C₈H₁₅ClSi. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, including a propargyl chloride moiety and a trimethylsilane group. This article explores the biological activity of TMCM, focusing on its reactivity, potential applications in drug development, and safety considerations.

TMCM is characterized by its triple bond and chlorine atom, which enable it to participate in various chemical reactions, such as substitution and coupling reactions. The presence of the silicon atom contributes to its unique properties, making it a valuable building block in organic synthesis.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-3-methylbutyne | C₅H₇Cl | Simple propargyl chloride without silane group |

| Trimethylsilyl chloride | C₃H₉ClSi | Silane without alkyne functionality |

| 2-Chloro-2-methylpropene | C₅H₉Cl | Alkene structure differing from alkyne |

| Propargyl alcohol | C₃H₄O | Contains hydroxyl group instead of chlorinated |

The combination of both silane and propargyl functionalities in TMCM allows for unique reactivity patterns not found in simpler analogs.

Biological Activity

Recent studies have indicated that TMCM exhibits notable biological activities, particularly as a precursor for synthesizing bioactive molecules. Its role as a propargyl chloride suggests potential applications in medicinal chemistry, particularly in enzyme mechanism studies and drug development.

Enzyme Interaction Studies

TMCM has been utilized in several studies focusing on enzyme interactions. For instance, its reactivity as an alkylating agent allows for modifications of biomolecules, which can be instrumental in the development of new therapeutics. The compound's ability to form covalent bonds with nucleophilic sites on enzymes may enhance the design of selective inhibitors for various biological targets.

Case Studies

- Reactivity with Biological Molecules : In one study, TMCM was reacted with various biological molecules to assess its potential as a modifying agent. The results indicated that TMCM could effectively alkylate amino acids within proteins, suggesting its utility in probing protein function and structure.

- Synthesis of Bioactive Compounds : Another investigation focused on using TMCM as a synthetic intermediate for creating complex organic molecules with potential pharmacological activities. The study demonstrated that compounds derived from TMCM exhibited significant activity against specific cancer cell lines, highlighting its potential in anticancer drug development.

Safety and Toxicology

While TMCM shows promise in various applications, safety considerations are paramount. The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is essential to follow proper safety protocols when handling this chemical to minimize risks associated with its use.

Eigenschaften

IUPAC Name |

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUODWANZMVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.